molecular formula C14H9ClF3N3O3 B4552395 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)urea

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)urea

Cat. No.: B4552395
M. Wt: 359.69 g/mol
InChI Key: PMJUYFSFXWILEO-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea is an organic compound that features both trifluoromethyl and nitrophenyl groups. These functional groups are known for their significant impact on the chemical and biological properties of the compound. The presence of the trifluoromethyl group often enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 3-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction can be represented as follows:

[ \text{4-chloro-3-(trifluoromethyl)phenyl isocyanate} + \text{3-nitroaniline} \rightarrow \text{N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-aminophenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitrophenyl group can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 3-nitroaniline
  • N-(4-chlorophenyl)-N’-(3-nitrophenyl)urea

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-(3-nitrophenyl)urea is unique due to the combination of trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the nitrophenyl group contributes to its reactivity and potential biological activity.

This compound’s unique combination of functional groups makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O3/c15-12-5-4-9(7-11(12)14(16,17)18)20-13(22)19-8-2-1-3-10(6-8)21(23)24/h1-7H,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJUYFSFXWILEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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